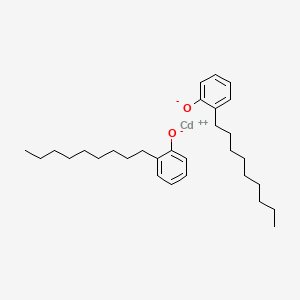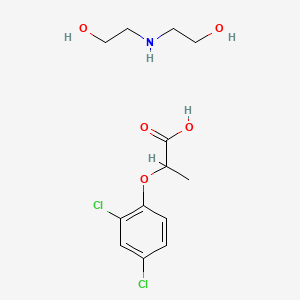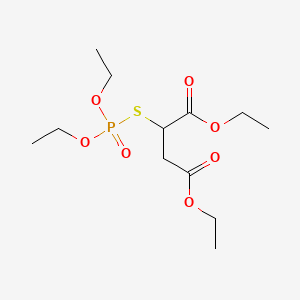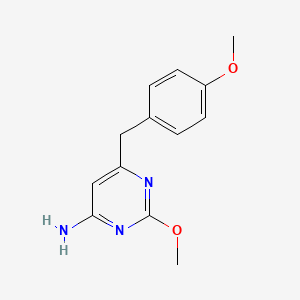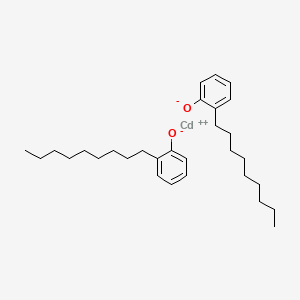
Cadmium bis(nonylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium bis(nonylphenolate) is an organometallic compound with the molecular formula
C30H46CdO2
. It is a cadmium salt of nonylphenol, where cadmium is coordinated to two nonylphenolate ligands. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and industrial chemistry.Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium bis(nonylphenolate) can be synthesized through the reaction of cadmium salts with nonylphenol. A common method involves the reaction of cadmium chloride with nonylphenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
CdCl2+2C9H19C6H4OH→Cd(C9H19C6H4O)2+2HCl
Industrial Production Methods: In industrial settings, the production of cadmium bis(nonylphenolate) may involve large-scale batch reactors where cadmium chloride and nonylphenol are mixed under controlled temperatures and pH conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cadmium bis(nonylphenolate) can undergo various chemical reactions, including:
Oxidation: The phenolate ligands can be oxidized under strong oxidative conditions.
Substitution: The nonylphenolate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Ligand exchange reactions can be facilitated by using reagents like phosphines or amines.
Major Products:
Oxidation: Oxidized derivatives of nonylphenol.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium bis(nonylphenolate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of specialized materials, including catalysts and coatings.
Mechanism of Action
The mechanism by which cadmium bis(nonylphenolate) exerts its effects involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, interference with cellular signaling pathways, and disruption of calcium homeostasis . The phenolate ligands may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cadmium bis(p-nonylphenolate): Similar structure but with para-substituted nonylphenol ligands.
Cadmium bis(o-nonylphenolate): Similar structure but with ortho-substituted nonylphenol ligands.
Uniqueness: Cadmium bis(nonylphenolate) is unique due to its specific ligand arrangement, which can influence its chemical reactivity and stability. Compared to other cadmium phenolates, it may exhibit different solubility, thermal stability, and reactivity profiles, making it suitable for specific applications in materials science and industrial processes .
Properties
CAS No. |
93894-07-6 |
|---|---|
Molecular Formula |
C30H46CdO2 |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
cadmium(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Cd/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
VBAVXGAIISNHIY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


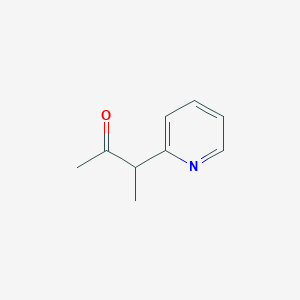
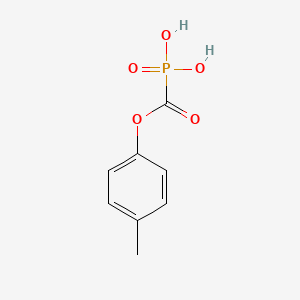
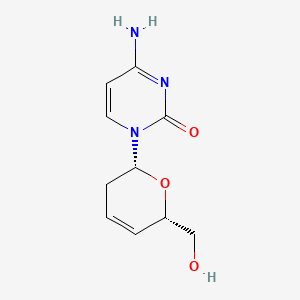
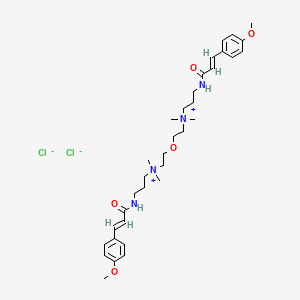
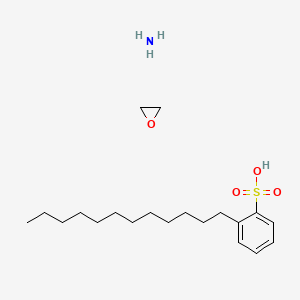
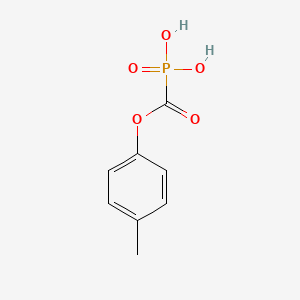
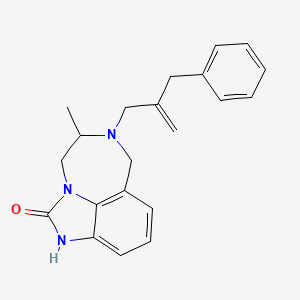
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)


